3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-5-6-10-17(14)19-18(21)20-12-11-16(13-20)24(22,23)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRUOTVXBAUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylsulfonyl and o-tolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., potassium tert-butoxide) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structure is distinguished by its benzenesulfonyl group and 2-methylphenyl substitution. Key structural comparisons with analogs include:
- Trifluoroethyl Substitution: Compounds like (3S,4R)-3-ethyl-4-(3H-imidazo[...])-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and (S)-N-(3-(morpholinopyridinyl)-4-methylphenyl)-3-(trifluoroethyl)pyrrolidine-1-carboxamide replace the benzenesulfonyl group with trifluoroethyl or morpholino-pyridinyl groups.
- Sulfonamide vs. Benzenesulfonyl: The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide includes a sulfonamide group, which shares hydrogen-bonding capacity but is integrated into a pyrazolo-pyrimidine scaffold.
- Chlorinated and Alkoxy Groups : SNT-207858 and 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide feature dichlorophenyl or chloropyrimidinyloxy groups, increasing steric bulk and lipophilicity but lacking sulfonyl-related polarity.
Physicochemical Properties
The benzenesulfonyl group in the target compound likely increases melting point and crystallinity compared to trifluoroethyl or alkoxy-substituted analogs . SNT-207858’s high molecular weight (689.54) suggests lower solubility, whereas the methoxyphenyl group in (MW 348.78) may improve aqueous solubility .
Pharmacological Activity
- Rheumatoid Arthritis : The trifluoroethyl-substituted compound in is explicitly designed for rheumatoid arthritis, leveraging trifluoroethyl’s metabolic stability for prolonged action.
- Kinase Inhibition : The sulfonamide-containing analog in (MP 175–178°C) may target kinase enzymes due to fluorophenyl and sulfonamide motifs, common in kinase inhibitors.
- Unspecified Targets : The target compound’s benzenesulfonyl group could modulate proteases or inflammatory mediators, though direct evidence is lacking.
Biological Activity
3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the treatment of various cancers and other proliferative diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core with a benzenesulfonyl group and a 2-methylphenyl substituent. Its molecular formula is C16H18N2O2S, and it has a molecular weight of 306.39 g/mol. The presence of the sulfonyl group is significant for its biological activity, as it can influence solubility, binding affinity, and overall pharmacokinetics.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific proteins involved in tumor growth and proliferation. Research indicates that this compound may act on pathways involving the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the tumor suppressor p53. By inhibiting MDM2, the compound can potentially enhance p53 activity, leading to increased apoptosis in cancer cells .
Antiproliferative Effects
A study evaluating various compounds similar to this compound reported significant antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound ID | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| 29 | SJSA-1 | 0.22 | Strong antiproliferative activity |
| 33 | SJSA-1 | 0.15 | Most potent in series |
| 38 | SJSA-1 | 0.24 | Comparable activity |
These results indicate that compounds with structural similarities to this compound exhibit promising anticancer properties.
Case Studies
In a preclinical study involving xenograft models, compounds similar to this compound were administered at doses of 100 mg/kg. The results demonstrated significant tumor regression, with some compounds achieving up to 100% regression in treated groups . The pharmacodynamic (PD) effects were assessed by measuring the activation of p53 and other related proteins post-treatment.
Pharmacokinetics
Pharmacokinetic studies have shown that compounds in this class have favorable absorption profiles, with good bioavailability observed in rodent models. For instance, one study reported a maximum plasma concentration () of approximately 8234 μg/L following administration . The elimination half-life ranged from 39 to 152 hours, indicating prolonged activity within the system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
